![molecular formula C21H25N3O6S B4584657 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4584657.png)
1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide
Overview
Description
Synthesis Analysis
Synthetic approaches for compounds similar to "1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide" involve multiple steps, including coupling reactions, substitutions, and the formation of the piperidine ring. For example, the synthesis of O-substituted derivatives of related sulfonamides involves dynamic pH control in aqueous media, followed by substitution reactions with electrophiles in the presence of sodium hydride (NaH) and dimethyl formamide (DMF) (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure and conformation of compounds with similar complexity are typically analyzed using X-ray crystallography and computational methods. For instance, the structure of a solvated derivative, "1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide," has been elucidated, revealing insights into its planar methoxyphenyl ring and substituted oxo-pyrrolidine moiety (Banerjee et al., 2002).
Chemical Reactions and Properties
The reactivity of such compounds often involves nucleophilic substitutions, cyclizations, and the formation of new bonds under specific conditions. For instance, nucleophilic displacement of bromide in the synthesis of radiolabeled compounds has demonstrated the feasibility of introducing new functional groups into the piperidine ring (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. The study of solvated derivatives provides insights into the solid-state structure and intermolecular interactions, which are essential for predicting solubility and reactivity (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the compound's interactions and potential applications. The reactivity patterns observed in related sulfonamides and piperidine derivatives provide a basis for understanding the chemical behavior of "1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide" (Khalid et al., 2013).
Scientific Research Applications
Chemical Synthesis and Modifications
The synthesis of complex organic molecules often involves the modification of specific functional groups to achieve desired properties or reactivities. For instance, the cleavage of methylenedioxy groups using sodium methoxide in dimethyl sulfoxide demonstrates the potential for manipulating molecular structures to yield phenolic products, which is relevant for modifying compounds similar to 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide (Kobayashi et al., 1978). Similarly, the design and synthesis of benzamide derivatives as serotonin 4 receptor agonists highlight the importance of chemical modifications in developing compounds with specific biological activities (Sonda et al., 2003).
Pharmacological Applications
Benzamide derivatives, including those structurally related to 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide, have been evaluated for their potential as serotonin 4 receptor agonists, which could be relevant for gastrointestinal motility disorders. These studies illustrate the compound's potential in pharmacological applications and the importance of molecular modifications for therapeutic efficacy (Sonda et al., 2004).
Medicinal Chemistry and Drug Design
The exploration of sulfonyl hydroxamic acids as TNF-alpha converting enzyme inhibitors showcases the relevance of sulfonyl-based compounds in medicinal chemistry. Such studies contribute to our understanding of how structural features, like those in 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide, can be leveraged to design inhibitors with potential therapeutic applications (Xue et al., 2004).
properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-14-4-5-17(24(26)27)13-19(14)22-21(25)16-8-10-23(11-9-16)31(28,29)18-6-7-20(30-3)15(2)12-18/h4-7,12-13,16H,8-11H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBFZQKHHTYUSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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